2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide is an organic compound characterized by its complex molecular structure, which includes a piperidine ring and methoxy groups. This compound is noteworthy due to its potential applications in medicinal chemistry and pharmacology. The molecular formula for this compound is , and it has a molecular weight of approximately 277.34 g/mol.
The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique structural properties that may influence biological activity.
This compound falls under the category of acetamides, which are derivatives of acetic acid where one of the hydrogen atoms is replaced by an amine or a substituted amine.
The synthesis of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide can be achieved through several methods, primarily involving the reaction of piperidine derivatives with methoxyethyl groups and subsequent acylation.
The molecular structure of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide features:
CC(=O)N(C(C)CC1CCN(CC1)C)OC
.2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The compound may act as a modulator at neurotransmitter receptors, particularly those involved in serotonin or dopamine signaling pathways, influencing mood and behavior.
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide has potential applications in:
This compound's unique structure and properties make it a valuable subject for further research in both academic and industrial settings.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: